molecular formula C13H21N5O2 B13785544 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide CAS No. 72412-36-3

2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide

Cat. No.: B13785544
CAS No.: 72412-36-3
M. Wt: 279.34 g/mol
InChI Key: OJTIYLGSEAWCNT-UHFFFAOYSA-N
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Description

2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are available in specialized chemical databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.

Scientific Research Applications

2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide is unique due to its specific structure, which includes a pyrimidine ring and a pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72412-36-3

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C13H21N5O2/c1-3-18-6-4-5-9(18)7-15-11(19)10-8-16-13(14)17-12(10)20-2/h8-9H,3-7H2,1-2H3,(H,15,19)(H2,14,16,17)

InChI Key

OJTIYLGSEAWCNT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)N

Origin of Product

United States

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